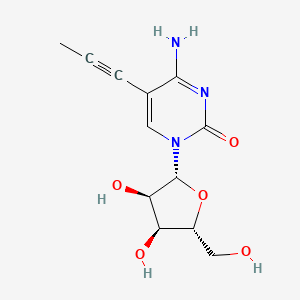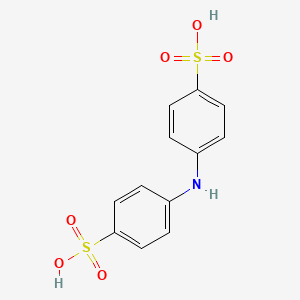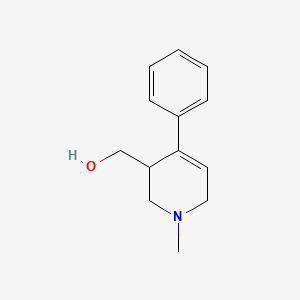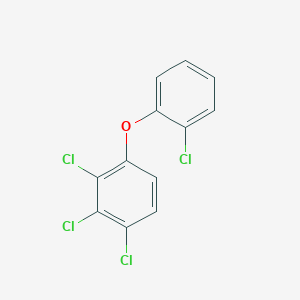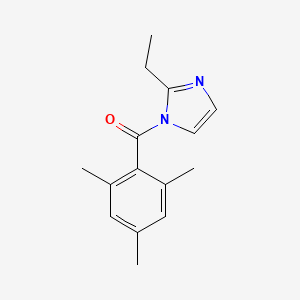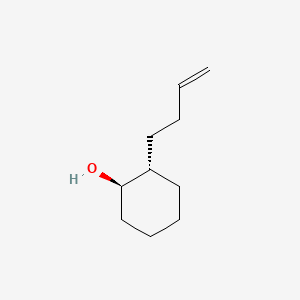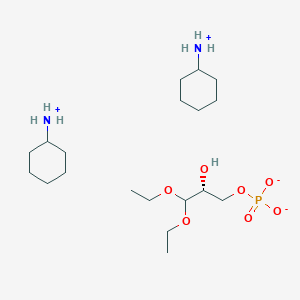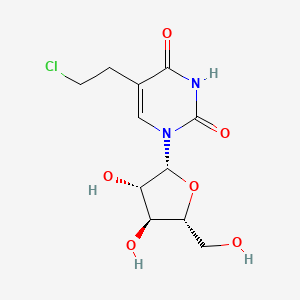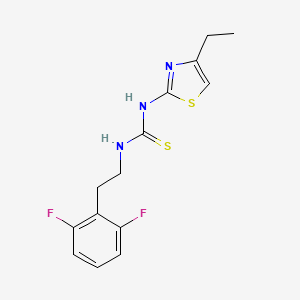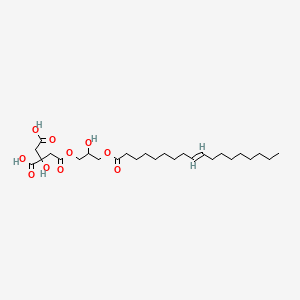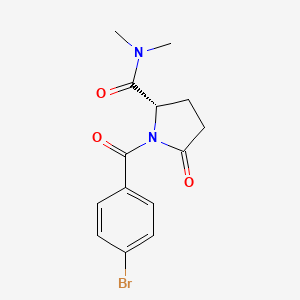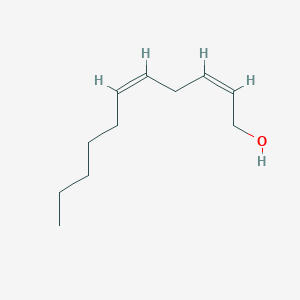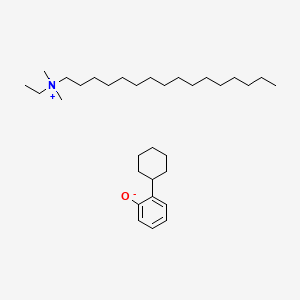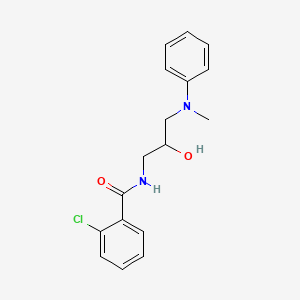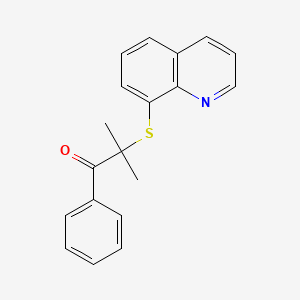
Propiophenone, 2-methyl-2-(8-quinolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2-methyl-2-(8-quinolylthio)- is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a propiophenone core structure with a 2-methyl group and an 8-quinolylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2-methyl-2-(8-quinolylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propiophenone is reacted with 2-methyl-8-quinolylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the nucleophilic substitution reaction, where 2-methyl-8-bromoquinoline is reacted with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propiophenone, 2-methyl-2-(8-quinolylthio)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 2-methyl-2-(8-quinolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or alkoxides replace the thio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amino or alkoxy derivatives of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 2-methyl-2-(8-quinolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Propiophenone, 2-methyl-2-(8-quinolylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The quinoline moiety can also interact with DNA, leading to potential antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: A simpler aryl ketone without the quinoline and thio substituents.
2-Methylpropiophenone: Similar structure but lacks the quinoline moiety.
8-Quinolylthiol: Contains the quinoline and thio groups but lacks the propiophenone core.
Uniqueness
Propiophenone, 2-methyl-2-(8-quinolylthio)- is unique due to the combination of the propiophenone core with the 2-methyl and 8-quinolylthio substituents. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .
Eigenschaften
CAS-Nummer |
1832-34-4 |
|---|---|
Molekularformel |
C19H17NOS |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-2-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H17NOS/c1-19(2,18(21)15-8-4-3-5-9-15)22-16-12-6-10-14-11-7-13-20-17(14)16/h3-13H,1-2H3 |
InChI-Schlüssel |
NVZKYYAKWNBUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


